4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Description
4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 4-position and a 2-methoxyethyl substituent at the 1-position.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-3-2-9-5-7(6-10)4-8(9)11/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIDEFFZCCGIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640642 | |
| Record name | 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-31-5 | |
| Record name | 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915922-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidone with formaldehyde and methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one.
Reduction: Formation of 4-(Hydroxymethyl)-1-(2-hydroxyethyl)pyrrolidin-2-one.
Substitution: Formation of various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a solvent and stabilizer in various industrial processes, including coatings, adhesives, and electronics.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxyethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-one Derivatives
Key Findings from Comparative Analysis
Anti-Alzheimer's Activity :
- Compounds 10b and 18c () demonstrate potent acetylcholinesterase (AChE) inhibition, surpassing donepezil in efficacy. Their bulky aromatic substituents (e.g., 4-fluorobenzoyl, trifluoromethylbenzyl) enhance interaction with AChE’s peripheral anionic site .
- In contrast, the target compound lacks aromatic bulk but features a polar 2-methoxyethyl group, which may improve blood-brain barrier permeability while reducing AChE affinity.
Antioxidant Activity: Compound 4a () exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid. The 5-thioxo-1,3,4-oxadiazolyl and chloro-hydroxyphenyl groups likely contribute to redox activity .
Antiarrhythmic and α-Adrenolytic Activity: Compound 8 () shows strong α1-adrenoceptor binding (pKi = 6.71) and antiarrhythmic effects (ED50 = 1.9 mg/kg). The hydroxypropyl-piperazinyl moiety is critical for receptor interaction . The target compound’s 2-methoxyethyl group may reduce α-adrenergic affinity but enhance solubility for intravenous administration.
Structural Analogues and Physicochemical Properties :
- The trifluoromethylphenyl analog () increases lipophilicity (logP ~2.5–3.0), favoring membrane penetration, whereas the target compound’s methoxyethyl group (logP ~0.5–1.0) may improve aqueous solubility .
- Simpler analogs like 4-hydroxypyrrolidin-2-one () lack complex substituents, resulting in lower bioactivity but higher metabolic stability .
Biological Activity
4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a pyrrolidine derivative characterized by its unique structural features, including a hydroxymethyl group at the fourth position and a methoxyethyl group at the first position of the pyrrolidine ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.
Research indicates that this compound interacts with various biological receptors and enzymes, influencing several biochemical pathways. Its mechanism of action is believed to involve:
- Enzyme Interaction : The compound may modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.
- Cell Signaling Pathways : It has been shown to affect cell signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5–1 μg/mL |
| Acinetobacter baumannii | 8–16 μg/mL |
These findings suggest its potential application in treating multidrug-resistant bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (MIAPaCa-2). The observed mechanisms include:
- Induction of apoptosis through caspase-independent pathways.
- Suppression of key signaling molecules such as Akt and STAT3, which are involved in cell survival and proliferation .
Case Studies
Case Study 1 : A study investigating the effects of this compound on MDA-MB-231 cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell cycle progression.
Case Study 2 : Another study assessed its antibacterial efficacy against Acinetobacter baumannii, revealing that the compound effectively reduced colony-forming units (CFUs) in treated samples compared to controls. The MIC values obtained were consistent with those reported for other known antibacterial agents .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest that modifications in its structure can enhance solubility and bioavailability, critical factors for its therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
